n-(1-(2-Chlorophenyl)propan-2-yl)-1h-1,2,3-triazole-4-carboxamide
Description
n-(1-(2-Chlorophenyl)propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule characterized by a 1,2,3-triazole core substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is further functionalized with a 1-(2-chlorophenyl)propan-2-yl moiety. This structure combines a heterocyclic triazole ring—known for metabolic stability and hydrogen-bonding capacity—with a lipophilic 2-chlorophenyl group, which may enhance membrane permeability and target binding affinity.
Properties
Molecular Formula |
C12H13ClN4O |
|---|---|
Molecular Weight |
264.71 g/mol |
IUPAC Name |
N-[1-(2-chlorophenyl)propan-2-yl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C12H13ClN4O/c1-8(6-9-4-2-3-5-10(9)13)15-12(18)11-7-14-17-16-11/h2-5,7-8H,6H2,1H3,(H,15,18)(H,14,16,17) |
InChI Key |
ONIHNPIJEDKTBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1Cl)NC(=O)C2=NNN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-(2-Chlorophenyl)propan-2-yl)-1h-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced through a substitution reaction using a chlorinated benzene derivative.
Attachment of the Propan-2-yl Group: The propan-2-yl group can be attached via an alkylation reaction, where a suitable alkylating agent is used.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Amide Bond Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield 1H-1,2,3-triazole-4-carboxylic acid and 1-(2-chlorophenyl)propan-2-amine.
| Conditions | Reagents/Catalysts | Products | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl, H₂SO₄, or TFA | 1H-1,2,3-triazole-4-carboxylic acid + 1-(2-chlorophenyl)propan-2-amine | |
| Basic hydrolysis | NaOH, KOH | Same as above |
This reaction is critical for prodrug activation or metabolite formation in medicinal chemistry applications.
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient 2-chlorophenyl group undergoes substitution with nucleophiles (e.g., amines, alkoxides).
| Nucleophile | Conditions | Products | Reference |
|---|---|---|---|
| Primary amines | Pd(OAc)₂, XPhos, K₂CO₃ | 2-Aminophenyl-substituted derivatives | |
| Methoxide | CuI, DMF, 70°C | 2-Methoxyphenyl-substituted derivatives |
The reaction proceeds via a palladium- or copper-catalyzed pathway, leveraging the aryl chloride’s electrophilicity .
Cross-Coupling Reactions
The chlorophenyl group participates in Suzuki-Miyaura cross-coupling with boronic acids.
| Boronic Acid | Catalyst System | Products | Reference |
|---|---|---|---|
| Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, THF/H₂O | Biaryl derivatives | |
| Heteroarylboronic acids | Pd(OAc)₂, SPhos, DME | Heterobiaryl analogs |
These reactions enable structural diversification for drug discovery, as demonstrated in triazole-carboxamide analogs .
Triazole Ring Functionalization
The 1,2,3-triazole ring undergoes regioselective modifications, including alkylation and cycloaddition.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Huisgen Cycloaddition | Cu(I), azides, alkynes | 1,4-Disubstituted triazole hybrids | |
| N-Alkylation | Alkyl halides, K₂CO₃ | N-Alkylated triazole derivatives |
The triazole’s rigidity and hydrogen-bonding capacity make it a versatile scaffold for bioorthogonal chemistry .
Reductive Amination and Alkylation
The secondary amine in the propan-2-yl group reacts with aldehydes or alkyl halides.
| Substrate | Conditions | Products | Reference |
|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH | N-Methylated derivative | |
| Benzyl bromide | K₂CO₃, DMF | N-Benzyl-substituted analog |
This reactivity is exploited to modulate pharmacokinetic properties in drug candidates.
Oxidation Reactions
The propan-2-yl side chain undergoes oxidation to form ketone intermediates.
| Oxidizing Agent | Conditions | Products | Reference |
|---|---|---|---|
| KMnO₄ | H₂O, 25°C | 2-Oxo-1-(2-chlorophenyl)propyl derivative | |
| CrO₃ | Acetic acid, 60°C | Same as above |
Oxidation enhances electrophilicity for subsequent nucleophilic attacks.
Scientific Research Applications
Chemistry
In chemistry, n-(1-(2-Chlorophenyl)propan-2-yl)-1h-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be modified to create a variety of derivatives with different properties.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and interacting with specific proteins, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating diseases such as cancer, infections, and neurological disorders due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of n-(1-(2-Chlorophenyl)propan-2-yl)-1h-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. The propan-2-yl group can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between n-(1-(2-chlorophenyl)propan-2-yl)-1H-1,2,3-triazole-4-carboxamide and related compounds:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The 2-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl group in ZIPSEY and Compound 10. The propan-2-yl chain in the target compound introduces a branched alkyl group, which could enhance metabolic stability compared to the hydroxylated side chain in ZIPSEY .
Triazole vs. Oxazole Cores :
- The 1,2,3-triazole core (target compound) offers superior hydrogen-bonding capacity and metabolic resistance compared to the 1,2-oxazole core in 2ZW, which may explain the triazole's broader therapeutic applications .
Pharmacological Profiles: Compound 10 (trifluoromethyl-substituted) exhibits potent c-Met inhibition, suggesting that electron-withdrawing groups at the 5-position enhance antitumor activity. The target compound lacks this substitution, which may limit its kinase-targeting efficacy .
Crystallographic and Computational Data :
- Structural analogs like ZIPSEY and LELHOB were characterized using SHELXL (), confirming planar triazole rings and intermolecular hydrogen-bonding networks critical for stability .
Biological Activity
The compound n-(1-(2-Chlorophenyl)propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antifungal properties, supported by data tables and relevant research findings.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound were evaluated against various pathogens.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 0.25 | 0.5 |
| Candida albicans | 1.0 | 2.0 |
These results indicate that the compound is particularly effective against Escherichia coli, suggesting potential applications in treating infections caused by this pathogen .
Anticancer Activity
The anticancer potential of this compound was assessed using various cancer cell lines. The compound exhibited dose-dependent cytotoxicity.
Case Study: Cytotoxicity in Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Inhibition of thymidylate synthase |
| HCT116 | 3.5 | Induction of apoptosis |
| HepG2 | 4.0 | Cell cycle arrest |
The compound's mechanism primarily involves the inhibition of thymidylate synthase, a crucial enzyme in DNA synthesis . This inhibition leads to apoptosis in cancer cells, making it a promising candidate for further development in cancer therapy.
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. The efficacy of this compound was tested against several fungal strains.
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida glabrata | 0.5 |
| Aspergillus niger | 0.75 |
The compound demonstrated significant antifungal activity with low MIC values, indicating its potential as an antifungal agent .
Q & A
Q. What are the established synthetic pathways for N-(1-(2-Chlorophenyl)propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, and how can experimental design optimize yield and purity?
Methodological Answer: The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions, including:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
- Condensation Reactions : Coupling of carboxamide groups with chlorophenyl-propan-2-yl intermediates under anhydrous conditions .
Optimization via Design of Experiments (DoE):
Statistical methods like factorial design reduce experimental iterations while identifying critical parameters (e.g., temperature, catalyst loading, reaction time). For example:
| Factor | Levels (-1, 0, +1) | Impact on Yield |
|---|---|---|
| Temperature (°C) | 60, 80, 100 | Nonlinear effect |
| Catalyst (mol%) | 1, 2, 3 | Linear increase |
| Reaction Time (h) | 12, 18, 24 | Plateau at 18h |
Using response surface methodology (RSM), optimal conditions can be derived computationally before lab validation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of the triazole ring and substitution patterns on the chlorophenyl group .
- X-ray Crystallography : Resolves stereochemical ambiguities in the propan-2-yl moiety .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Data Validation : Cross-referencing experimental spectra with computational predictions (e.g., density functional theory, DFT) ensures accuracy .
Q. How can researchers design bioactivity assays to evaluate this compound’s pharmacological potential?
Methodological Answer:
- In Vitro Screening : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination via dose-response curves .
- Molecular Docking : Pre-screen against target proteins (e.g., SARS-CoV-2 M<sup>pro</sup>) using software like AutoDock Vina to prioritize experimental targets .
- Cytotoxicity Profiling : Compare therapeutic indices (TI) in normal vs. cancer cell lines (e.g., HEK293 vs. HeLa) .
Advanced Research Questions
Q. What computational strategies can elucidate the mechanistic role of the 2-chlorophenyl group in binding interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100+ ns to analyze conformational stability and hydrophobic interactions .
- Quantum Mechanical (QM) Calculations : Compute electrostatic potential maps to identify electron-deficient regions influenced by the chlorine substituent .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituting chlorine with other halogens .
Case Study : MD trajectories of the compound bound to a kinase target revealed that the 2-chlorophenyl group stabilizes a hydrophobic pocket, reducing RMSD fluctuations by 30% compared to non-chlorinated analogs .
Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity across assays?
Methodological Answer:
- Comparative Analysis : Use standardized positive/negative controls (e.g., staurosporine for kinase assays) to calibrate inter-lab variability .
- Meta-Analysis : Apply mixed-effects models to aggregate data from multiple studies, adjusting for confounding variables (e.g., cell passage number, solvent polarity) .
- Error Source Identification : Conduct robustness tests (e.g., varying pH, ionic strength) to isolate assay-specific artifacts .
Q. What advanced process engineering methods can scale up synthesis without compromising enantiomeric purity?
Methodological Answer:
- Continuous Flow Reactors : Enhance reproducibility by maintaining steady-state conditions (e.g., fixed residence time, temperature gradients) .
- Membrane Separation Technologies : Purify enantiomers using chiral stationary phases (CSPs) in simulated moving bed (SMB) chromatography .
- Process Analytical Technology (PAT) : Integrate real-time FTIR monitoring to detect impurities during crystallization .
Case Study : A DoE-guided scale-up from 10 mg to 1 kg retained >99% enantiomeric excess (ee) by optimizing flow rates and CSP particle size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
